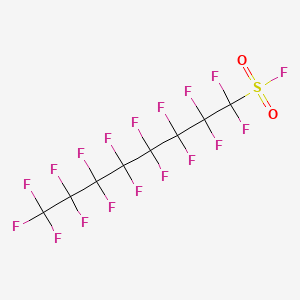

Perfluorooctanesulfonyl fluoride

描述

Perfluorooctanesulfonyl fluoride is a synthetic perfluorinated compound with a sulfonyl fluoride functional group. It is primarily used as a precursor to perfluorooctanesulfonic acid and its derivatives, which have various industrial and consumer applications. Due to its stability and resistance to environmental degradation, this compound has been widely studied and utilized in different fields .

作用机制

Target of Action

Perfluorooctanesulfonyl fluoride (POSF) is a synthetic perfluorinated compound with a sulfonyl fluoride functional group . It is primarily used to synthesize perfluorooctanesulfonic acid (PFOS) and PFOS-based compounds . These compounds have a variety of industrial and consumer uses .

Mode of Action

POSF is synthesized by electrochemical fluorination of octanesulfonyl fluoride in anhydrous hydrogen fluoride . This reaction results in a 25% yield for POSF . The POSF obtained is a mixture of linear and branched isomers, with 70% linear .

Biochemical Pathways

POSF-based products or their residuals may degrade or metabolize to PFOS . PFOS is a stable and persistent end-product that has the potential to bioaccumulate .

Pharmacokinetics

It is known that perfluorinated compounds (pfcs) exhibit major species and sex differences in pharmacokinetic disposition among congeners with different carbon-chain lengths and functional groups .

Result of Action

The primary result of POSF action is the production of PFOS and PFOS-based compounds . These compounds have been associated with various toxicological effects, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .

Action Environment

POSF and its derivatives are persistent organic pollutants (POPs) and are ubiquitous in the environment . Environmental factors, such as the presence of other chemicals and the physical conditions of the environment, can influence the degradation of POSF-based products to PFOS . Furthermore, the production and use of POSF have been influenced by regulatory actions due to environmental concerns over PFOS .

生化分析

Biochemical Properties

Perfluorooctanesulfonyl fluoride plays a significant role in biochemical reactions due to its strong binding affinity with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, often leading to inhibition or alteration of their functions. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . This interaction can disrupt normal cellular processes and lead to various biochemical effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in immune responses and inflammation . Additionally, it can affect the function of immune cells, such as T cells and B cells, by altering their development and function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on enzymes and proteins, leading to inhibition or modification of their activity . This can result in altered cellular functions and disrupted metabolic pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable and resistant to degradation, leading to persistent effects on cellular function . Long-term exposure to this compound can result in cumulative effects on cellular processes, such as immune cell development and function . These effects can vary depending on the duration and concentration of exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may not cause significant adverse effects . At higher doses, it can lead to toxic effects, such as immune suppression and organ damage . Threshold effects have been observed, where certain concentrations of this compound are required to elicit specific biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and alter metabolite levels by inhibiting key enzymes in these pathways . For example, this compound has been shown to inhibit cytochrome P450 enzymes, leading to changes in the metabolism of other compounds . This can result in altered cellular functions and disrupted metabolic homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects on cellular function . The distribution of this compound within the body can influence its overall impact on health and disease processes.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the interactions of this compound with biomolecules and its overall impact on cellular processes.

准备方法

Synthetic Routes and Reaction Conditions: Perfluorooctanesulfonyl fluoride is synthesized through electrochemical fluorination of octanesulfonyl fluoride in anhydrous hydrogen fluoride. The reaction can be represented as:

C8H17SO2F+17F−→C8F17SO2F+17H++34e−

This process yields approximately 25% this compound, with the product being a mixture of linear and branched isomers .

Industrial Production Methods: The industrial production of this compound was pioneered by 3M in 1949 using electrochemical fluorination. Production increased significantly from the 1960s to the 1990s to meet the demand for this compound-based compounds. due to environmental concerns, 3M ceased production in 2002, leading to a decline in global production .

化学反应分析

Types of Reactions: Perfluorooctanesulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form perfluorooctanesulfonamides and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form perfluorooctanesulfonic acid.

Reduction: It can be reduced to form perfluorooctanesulfonamide.

Common Reagents and Conditions:

Nucleophiles: Ammonia, amines, and alcohols are commonly used nucleophiles in substitution reactions.

Hydrolysis Conditions: Typically carried out in aqueous solutions at elevated temperatures.

Reduction Conditions: Reducing agents such as lithium aluminum hydride are used.

Major Products Formed:

Perfluorooctanesulfonic Acid: Formed through hydrolysis.

Perfluorooctanesulfonamides: Formed through substitution reactions with amines.

科学研究应用

Perfluorooctanesulfonyl fluoride and its derivatives have numerous applications in scientific research:

Chemistry: Used as intermediates in the synthesis of various fluorinated compounds.

Biology: Studied for their effects on biological systems, including their bioaccumulation and toxicity.

Medicine: Investigated for potential use in drug delivery systems and as imaging agents.

Industry: Utilized in the production of surfactants, stain repellents, and fire-fighting foams

相似化合物的比较

Perfluorooctanesulfonic Acid: A degradation product of perfluorooctanesulfonyl fluoride, known for its persistence and bioaccumulation.

Perfluorooctanoic Acid: Another perfluorinated compound with similar environmental and toxicological concerns.

Perfluorobutanesulfonic Acid: A shorter-chain analog with similar properties but lower bioaccumulation potential

Uniqueness: this compound is unique due to its high stability, resistance to environmental degradation, and its role as a precursor to various industrially significant compounds. Its ability to form strong carbon-fluorine bonds makes it a valuable compound in the synthesis of fluorinated materials .

生物活性

Perfluorooctanesulfonyl fluoride (POSF) is a synthetic perfluorinated compound primarily used as an intermediate in the production of perfluorooctanesulfonic acid (PFOS) and related fluorochemicals. Due to its widespread use and persistence in the environment, POSF has garnered significant attention for its biological activity and potential health effects. This article explores the biological activity of POSF, including its toxicokinetics, mechanisms of action, and associated health risks, supported by data tables and case studies.

POSF is characterized by a sulfonyl fluoride functional group and is part of a larger class known as perfluoroalkyl substances (PFAS). Its chemical structure allows for stability in various environmental conditions, contributing to its persistence as a pollutant.

Absorption and Distribution

Studies have shown that POSF is readily absorbed through the gastrointestinal tract. For instance, a study indicated that after oral administration of radiolabeled POSF to rats, approximately 95% was absorbed within 24 hours . The compound primarily accumulates in the liver, with significant levels also detected in plasma and kidneys .

Elimination

Elimination studies reveal that urinary excretion is the primary route for POSF clearance in rats, with over 30% eliminated via urine after a single intravenous dose . The estimated half-life of PFOS in humans is approximately 8.7 years, indicating long-term retention in the body .

Acute and Chronic Toxicity

POSF exhibits moderate acute toxicity, with an oral median lethal dose (LD50) reported at 233 mg/kg for male rats . Chronic exposure studies have demonstrated hepatotoxic effects, including hepatocellular hypertrophy and necrosis at higher doses. Notably, liver tumors have been observed in long-term studies involving PFOS .

Developmental and Reproductive Effects

Research indicates that POSF can affect reproductive outcomes. A two-generation study in rats showed decreased neonatal survival and developmental delays associated with maternal exposure to PFOS . Additionally, epidemiological studies suggest potential associations between occupational exposure to PFOS and increased cancer incidences, particularly bladder cancer among workers exposed to high levels of PFOS .

Immunotoxicity

POSF has been implicated in immunotoxic effects. Studies indicate that exposure can reduce T-cell-dependent antibody responses in rodents, suggesting potential impacts on immune function . The immune system appears to be a primary target for PFAS-related compounds.

Occupational Exposure

A significant case study involved workers at a fluorochemical production facility where serum PFOS concentrations were found to be significantly elevated compared to the general population. This cohort was monitored for health outcomes related to PFOS exposure over several years. Findings indicated elevated risks for certain cancers, including bladder cancer .

Environmental Impact

Environmental studies have shown that POSF degrades into PFOS, which has been classified as a persistent organic pollutant (POP). This classification raises concerns about its long-term ecological effects and potential bioaccumulation in wildlife .

Research Findings Summary

| Study | Findings |

|---|---|

| Johnson et al. (1979) | 95% absorption after oral administration; liver accumulation observed. |

| Goldenthal et al. (1978) | Moderate acute toxicity; chronic studies indicate liver damage and tumor formation. |

| Christian et al. (1999) | Developmental delays noted in offspring from exposed mothers. |

| Olsen et al. (2004) | Elevated bladder cancer mortality among high-exposure workers. |

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F18O2S/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFJBHMTEDLICO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027140 | |

| Record name | Perfluorooctanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [MSDSonline] | |

| Record name | Perfluorooctylsulfonyl fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

154 °C | |

| Record name | PERFLUOROOCTYLSULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.824 g/mL at 25 °C | |

| Record name | PERFLUOROOCTYLSULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

>1 (Air = 1) | |

| Record name | PERFLUOROOCTYLSULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

307-35-7 | |

| Record name | Perfluorooctanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctylsulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octanesulfonyl fluoride, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluorooctanesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTANESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPV81L86O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERFLUOROOCTYLSULFONYL FLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5561 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。